4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid
Overview
Description
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or the disruption of essential biochemical processes .
Biochemical Pathways
Quinoline derivatives have been implicated in a variety of biochemical pathways, often related to their target of action .
Result of Action
It is known that quinoline derivatives can have a variety of effects at the molecular and cellular level, often related to their mode of action .
Biochemical Analysis
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, this compound may bind to specific protein receptors, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human leukemia cell lines, this compound has demonstrated antiproliferative effects, leading to reduced cell viability and induction of apoptosis . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and localization of this compound in specific tissues, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline-2-carboxylic acid: Known for its antimicrobial properties.
2,4-Dimethoxyquinoline: Exhibits significant antitumor activity.
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: Used in the synthesis of pharmaceutical compounds.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-5-9(11(17)18)16-8-4-2-1-3-7(8)10/h1-5H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAKMMZASHZIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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